Journal Name:Surface Review and Letters
Journal ISSN:0218-625X
IF:1.24
Journal Website:http://www.worldscinet.com/srl/srl.shtml
Year of Origin:0
Publisher:World Scientific Publishing Co. Pte Ltd
Number of Articles Per Year:136
Publishing Cycle:Bimonthly
OA or Not:Not
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-04-24 , DOI:
10.1080/00319104.2022.2068011
ABSTRACTThis work aims to investigate the interaction of diphenylcarbazide (DPC) with tetradecyltrimethyaammonium bromide (TTAB) over concentrations ranging from below and above the critical micelle concentration (CMC) of the surfactant and subsequent complexation of DPC with Zn(II) of the surfactant by visible and NMR spectrophotometry. For this purpose, we determined the CMC of the surfactant in pure water and in the presence of DPC conductometrically. Lower specific conductance values of the surfactant in the presence of DPC indicate the interaction between TTAB and DPC both below and above the CMC. The CMC of the surfactant was found to increase with increasing the concentration of DPC, indicating that hydrophobic interaction between the alkyl chains of the surfactant becomes unfavourable in the presence of DPC. The interaction of Zn(II) with DPC is strongly influenced by the concentration of the surfactant as well as the solubilisation site of DPC in the micelle. The absorbance of the Zn(II)-DPC complex increases initially, attains maximum near the CMC and then decreases with further increase in the concentration of the surfactant. Visible spectra together with NMR data of the Zn(II)-DPC complex in surfactant systems under different conditions provided information about the possible location of the DPC in the micelles.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-01-17 , DOI:
10.1080/00319104.2021.2024538
ABSTRACTIn this work, we present the results from a chemical speciation study of binary and ternary complexes formed by Cu(II) with 2-(benzo[d]thiazol-2-yl)nicotinic acid (HL) and the amino acids: Aspartic acid (H2Asp, H2B), Glutamic acid (H2Glu, H2B), Histidine (HHis, HB), Serine (HSer, HB), Threonine (Thr, HB), Phenylalanine (HPhe, HB) and Methionine (HMet, HB). The analysis is based on the use of potentiometric data analysed with the least-squares programme LETAGROP in 1 M NaCl aqueous solution at 25°C.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-02-27 , DOI:
10.1080/00319104.2022.2041013
ABSTRACTThe development of predictive correlations for the critical properties of hydrocarbons and petroleum fractions is reported. This equation is a function of two input parameters, which can be measured for both pure compounds and unknown mixtures. Moreover, an available data bank was used to develop the correlations using optimisation by genetics algorithms. In order to improve the accuracy of the proposed correlation, about 80% of the available data bank was used to develop the correlations using optimisation and the other 20% are used to validate the proposed correlations. The results of the proposed correlations are compared to others recommended in the literature that have had large acceptance in the oil industry. The comparison results indicate that the proposed model is both simple to use and more accurate than the most common correlations for characterising pure compounds and petroleum fractions. Furthermore, the proposed correlations obtain interesting results, which are in good agreement with available literature data. The average absolute error (AAE, %) and squared correlation coefficient (R2) of the obtained models over all experimental data are 2.91% and 0.98 for Tc, 7.12% and 0.95, for Pc, and 3.31% and 0.98 for Vc, respectively.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2023-07-07 , DOI:
10.1080/00319104.2023.2234124
ABSTRACTThe Landau model is used to calculate the T – X phase diagram and the temperature dependence of the thermodynamic quantities near the phase transitions in the binary mixtures of tetradecane + hexadecane. The phase line equations are fitted to the experimental T – X phase diagram (liquidus + solid solution + solidus) and to the temperature dependence of the enthalpy for the solid (triclinic) solution + solid (rotator) solution from the literature for this binary mixture. By determining the fitted parameters, the thermodynamic quantities are calculated near the phase transitions in the tetradecane + hexadecane. Our T- X phase diagram explains the observed behaviour of the transitions for the binary mixtures studied. On the basis of the experimental enthalpy, calculated thermodynamic quantities exhibit the expected critical behaviour near the phase transitions from the Landau mean field model, which can be compared with the experimental data for tetradecane + hexadecane.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-01-31 , DOI:
10.1080/00319104.2022.2031195
ABSTRACTWe present the coefficient of viscosity (η), entropy (S) and viscosity to entropy density (s) ratio (η/s) for aqueous silver nanoparticle (AgNP) solution at temperatures T = 273–300 K performing experiments and examining the same with discrete dipole approximation (DDA) simulation. The experimental UV-Visible dipole extinction spectra of the nanoliquid, matched with simulations, explore cluster morphologies. The latter is used for the calculation of η (cluster volume fraction ~ 4–10%; NP, cluster radii 8–15 nm and 35–55 nm, respectively). In addition, dimer (AgNP-AgNP) formation free energy and S are explored at those T’s. We determine η/s ratio exploiting nanoparticle behaviour. The value of η/s is found lower than that of water and similar to strongly correlated liquid He4, owing to higher S for NP agglomeration. Our results of η, S and η/s are also corroborated from hard sphere model calculation. This, to the best of our knowledge, is the first attempt to determine η/s in NP.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-03-27 , DOI:
10.1080/00319104.2022.2057979
ABSTRACTThe present work is concerned with experimental results of conductometric properties of Biopolymer of chitosan solutions in HCl acid and dimethyl sulphoxide DMSO. The electrical conductivity of solutions of Chitosan CH + DMSO/HCl over a wide range of concentrations and at different temperatures was measured. The reduced electrical conductivity and the activation energy of reduced electrical conductivity Eσ are calculated. Biopolymers solutions exhibit a critical concentration c*, separating dilute solutions into dilute solutions and semi dilute solutions. The most important results refer to the activation energy of reduced electrical conductivity found from Arrhenius plots. The dependence of the activation energy on solution concentration and temperature is discussed. The biopolymer CH behaviour can be extrapolated from the Flory-Huggins theory by decomposing such as Eσ= Eσd+ Eσsd . The dilute solution behaviour of Arrhenius is described by the CH-DMSO/HCL interaction and represented by the function Eσd . For the semi – dilute solution behaviour of non-Arrhenius which is described by the interaction between the CH-CH and DMSO/HCL-DMSO/HCL and represented by the function Eσsd .
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-04-21 , DOI:
10.1080/00319104.2022.2065490
ABSTRACTPolysaccharides are common ingredients in medical, technological, and industrial products. In many formulations, the oppositely charged polysaccharides (two major biopolymers) are used simultaneously. Understanding their interactions can help control the physical properties and stability of formulating. The excess specific conductivity, (σ E)sp and excess specific energy of activation (ΔEσ)E)sp of electrical conductivity have been investigated by using electrical conductivities measurements for solution of Sodium carboxymethylcellulose (CMC) + solution of chitosan (CH) mixtures over the entire range of volumes fractions X1 of CMC for three different temperatures. This system exhibited a very large negative value of (σ E)sp and very large negative values (ΔEσ)E)sp due to increased hydrogen bonding interactions and correlation length between unlike molecules in the two critical regions, and very large differences between the pure components. The Redlich-Kister function f1 and f2 of the excess of specific conductivities and excess specific energy, respectively, have been also calculated, and show that the two critical regions have an important effect on the electrical conductivity properties. In this study, f1cϕ 1, f1cϕ 2, f1ϕ 1,f1ϕ 2, Xϕ1, Xϕ1, XCϕ1, and XCϕ2 were identified
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-03-20 , DOI:
10.1080/00319104.2022.2053974
ABSTRACTMeasurement of the surface tension of refractory liquid metals up to date is a difficult task. Values of the surface tension of liquid metals, in general, in the undercooled region are lacking. Here we have calculated the surface tensions of undercooled liquids Aluminium (Al) and the three refractory metals Tantalum (Ta), Tungsten (W) and Niobium (Nb) using our previously reported statistical thermodynamic equation. The calculations have been carried out below and above the melting temperature (Tm) of the metal thus covering the undercooled region by about 300 K below Tm. For Al, there was a notable jump at the melting point upon cooling where the surface excess entropy changed by 30%. This stems from the increased ordering at the surface upon cooling. The observed abrupt change indicates a first order surface phase transition at Tm from a pure liquid surface to a solid like surface structure upon cooling. For the other metals studied, the change was less pronounced. From the calculated value of the fraction of surface broken bond, it is concluded that the surface structure of the studied metals resemble that of simple metals. The calculated surface tensions above the melting point of the metals show good agreement with measured ones. Below the melting point of the metals, measurements are lacking that emphasise the importance of our calculations.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-01-17 , DOI:
10.1080/00319104.2021.2021521
ABSTRACTWe use theoretical and Monte Carlo computer simulations to study thermodynamic and structural properties of a binary mixture of nonadditive hard-disks. The nonadditivity parameter is set to assume negative values so as to favour heterocoordination between the two species. The theoretical approaches include the Rescaled Virial Expansion Equation of State, which is based on the knowledge of the virial coefficients of the mixture, and the Rogers-Young Integral-Equation Theory. The comparison with Monte Carlo data shows that the microscopic theory is able to provide a reliable prediction of both the equation of state and the radial distribution functions of the system. These results are of interest because binary mixtures of colloidal particles adsorbed at the interface exhibit a wide range of self-assembly phenomena, and achieving of a reliable fluid state theory for a simple model of these systems is an essential milestone to be able to understand their nature.
Surface Review and Letters ( IF 1.24 ) Pub Date: 2022-01-11 , DOI:
10.1080/00319104.2021.2024539
ABSTRACTThis work investigates physicochemical properties of betaine/propylene glycol (Bet/PG) and betaine/ethylene glycol (Bet/EG) DESs in water by measuring their densities in neat state and aqueous mixtures over the entire composition range at T = (288.15–318.15) K under atmospheric pressure (≈ 85 kPa). The obtained values of density were used to compute the excess molar volumes (VE), molar volume (Vm), apparent molar volume (Vφ,DES), limiting apparent molar expansibility (ϕE,10) and the isobaric thermal expansion coefficient (αp,m). The solute-solvent interactions in the investigated solutions are evaluated on the basis of these important physicochemical properties. The results indicated that two studied DESs act as a structure-making solute in water over the whole temperature range using Hepler’s constant. Finally, the experimental densities were correlated with some models including Jouyban-Acree, Jouyban-Acree-van’t Hoff, modified Jouyban-Acree-van’t Hoff, Redlich-Kister and Emmerling. The Redlich-Kister expression and Jouyban-Acree model were also used for representation of VE values.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.40 | 40 | Science Citation Index Science Citation Index Expanded | Not |
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